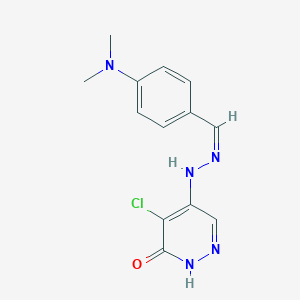
(Z)-4-chloro-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a dimethylamino group, and a hydrazinyl group attached to a pyridazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-5-hydrazinyl-2,3-dihydropyridazin-3-one.
Condensation Reaction: The hydrazinyl group is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the condensation reaction.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethyl acetate or methanol, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Research: The compound serves as a model for studying the reactivity and properties of pyridazinone derivatives.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one: This compound shares a similar pyridazinone core but differs in the substituents attached to the ring.
4-Chloro-5-(dimethylamino)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one: Another related compound with a thiadiazole moiety instead of the hydrazinyl group.
Uniqueness
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, allows for unique interactions with biological targets, setting it apart from other pyridazinone derivatives.
Eigenschaften
CAS-Nummer |
92026-77-2 |
|---|---|
Molekularformel |
C13H14ClN5O |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
5-chloro-4-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14ClN5O/c1-19(2)10-5-3-9(4-6-10)7-15-17-11-8-16-18-13(20)12(11)14/h3-8H,1-2H3,(H2,17,18,20)/b15-7- |
InChI-Schlüssel |
SHUJFTNPRHDJOD-CHHVJCJISA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC2=C(C(=O)NN=C2)Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638881.png)
![methyl (4Z)-2-methyl-5-oxo-4-{4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638883.png)
![N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11638885.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638899.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11638915.png)

![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B11638928.png)

![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11638950.png)
![2-[4-(Allyloxy)phenyl]-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638951.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)
